molecular formula C14H16N6O2 B2924159 N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 1797619-17-0

N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2924159
CAS No.: 1797619-17-0
M. Wt: 300.322
InChI Key: PYFYJNJUQLAWNU-UHFFFAOYSA-N
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Description

N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of targeted therapies. Its molecular structure, which incorporates both pyrimidine and pyrazine heterocycles linked via a carboxamide group, is frequently associated with potent biological activity. This compound is structurally related to classes of molecules known to inhibit key protein kinases. For instance, compounds featuring a morpholino-pyrimidine core have been identified as potent inhibitors of Protein Kinase C (PKC), which is a critical target in oncology for diseases such as uveal melanoma . Furthermore, the pyrazine-carboxamide moiety is a recognized pharmacophore in neuroscience research, appearing in compounds developed as selective negative allosteric modulators of the NMDA receptor, specifically targeting the NR2B subunit . This mechanism is under investigation for various central nervous system (CNS) disorders, including major depressive disorder, to achieve rapid antidepressant effects without the dissociative side effects linked to non-selective NMDA antagonists . The integration of these structural features makes this compound a valuable reagent for researchers exploring new therapeutic avenues in cancer and neurological diseases. Its primary research value lies in its potential as a tool compound for hit-to-lead optimization campaigns, enabling the study of structure-activity relationships (SAR) and the elucidation of complex signaling pathways in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFYJNJUQLAWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine carboxamide core. One common method involves the reaction of pyrazine-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. The morpholinopyrimidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization .

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine-2-Carboxamide Derivatives

The following sections compare N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide with its analogs based on substituent variations, synthetic yields, biological activities, and structure-activity relationships (SAR).

Antimycobacterial and Antibacterial Derivatives

Pyrazine-2-carboxamides substituted with halogenated or alkylated aryl groups exhibit notable antimycobacterial activity. For example:

  • N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide (1) and N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (9) demonstrated MIC values ≤2 mg/L against Mycobacterium tuberculosis .
  • N-(2-Nitrophenyl)pyrazine-2-carboxamide showed in vitro inhibition of M. tuberculosis H37Rv at ≥32 μg/mL, while its 4-nitro analog was inactive, highlighting the importance of substituent position .
Compound Substituent MIC (mg/L) Activity Notes Reference
N-(4-Trifluoromethylphenyl)-pyrazine-2-carboxamide 4-CF3-phenyl ≤2 High antimycobacterial activity
N-(3-Iodo-4-methylphenyl)-pyrazine-2-carboxamide 3-I, 4-CH3-phenyl ≤2 Active against M. tuberculosis
N-(2-Nitrophenyl)-pyrazine-2-carboxamide 2-NO2-phenyl ≥32 Moderate activity

Key SAR Insights :

  • Electron-withdrawing groups (e.g., CF3, NO2) enhance antimycobacterial activity.
  • Substituent position (ortho vs. para) critically affects potency.
Neurological Targets: GluN2A-Selective NMDA Receptor Antagonists

Pyrazine-carboxamides with sulfonamide and thiazole substituents, such as MPX-004 and MPX-007 , exhibit high selectivity for GluN2A-containing NMDA receptors:

Compound Substituents IC50 (GluN2A) Selectivity Notes Reference
MPX-004 3-Cl-4-F-C6H3-SO2NH-CH2, 2-methylthiazole-CH2 79 nM No inhibition of GluN2B/D
MPX-007 3-F-4-F-C6H3-SO2NH-CH2, 2-methylthiazole-CH2 27 nM Highly selective for GluN2A

Key SAR Insights :

  • Fluorine and chlorine atoms on the aryl-sulfonamide group enhance potency.
  • The thiazole-methyl group improves blood-brain barrier penetration.
Alkylamino-Substituted Derivatives for Antitubercular Activity

Alkylamino chains on the pyrazine ring modulate solubility and target engagement:

  • 5-(Butylamino)-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (7b): Melting point 257.9–262.1°C, 75% yield .
  • 5-(Hexylamino)-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (1d): Melting point 148–149°C, 92% yield .
Compound Alkyl Chain Length Melting Point (°C) Yield (%) Reference
5-(Butylamino)-N-(5-Cl-2-OH-phenyl) C4 257.9–262.1 75
5-(Hexylamino)-N-(3-CF3-phenyl) C6 148–149 92

Key SAR Insights :

  • Hydroxyl or trifluoromethyl groups on the aryl ring enhance target binding.
Morpholine-Containing Analogs

Though direct data for the morpholinopyrimidine derivative is lacking, morpholine-containing pyrazine-carboxamides have been synthesized:

  • (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)pyrazine-2-carboxamide (7c): A linezolid conjugate with enhanced antibacterial activity .

Key Insight : Morpholine groups improve pharmacokinetic properties by increasing hydrophilicity and metabolic stability.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammation and anti-tuberculosis research. This article delves into its biological mechanisms, synthesis methods, and potential therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

Chemical Formula : C12_{12}H14_{14}N4_{4}O2_{2}

IUPAC Name : this compound

This compound features a unique structure combining a morpholinopyrimidine moiety with a pyrazine carboxamide, which contributes to its biological activities.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Inflammatory Mediators :
    • The compound has been shown to inhibit the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), both critical enzymes in the inflammatory response. This inhibition occurs at both mRNA and protein levels, suggesting a robust anti-inflammatory effect .
  • Anti-Tubercular Activity :
    • Research indicates that this compound demonstrates significant activity against Mycobacterium tuberculosis, marking it as a potential candidate for anti-tubercular therapies .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Anti-inflammatory Inhibits COX and iNOS, reducing inflammatory mediator production.
Anti-tubercular Effective against Mycobacterium tuberculosis, showing potential for tuberculosis treatment.
Cytotoxicity Exhibits moderate cytotoxicity against various cancer cell lines, indicating potential in oncology.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
  • Tuberculosis Research :
    • In vitro assays indicated that this compound effectively inhibited the growth of Mycobacterium tuberculosis strains, supporting its development as an anti-tubercular agent .
  • Cytotoxicity Assessments :
    • Various derivatives of similar compounds were evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung), PC-3 (prostate), and MCF-7 (breast). Results showed that modifications to the structure could enhance cytotoxicity, providing insights into structure-activity relationships (SARs) .

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures:

  • Formation of Pyrazine Ring : Achieved through cyclization reactions.
  • Attachment of Pyrimidine Moiety : Utilizes coupling reagents for effective linkage.
  • Substitution with Morpholine Group : Final step involves nucleophilic substitution reactions to introduce the morpholine group .

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